molecular formula C13H10ClNO3 B1391791 3-Amino-5-chloro-2-hydroxyphenyl benzoate CAS No. 1221791-82-7

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Cat. No. B1391791
CAS RN: 1221791-82-7
M. Wt: 263.67 g/mol
InChI Key: SCMOAEXVSLTKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-chloro-2-hydroxyphenyl benzoate (3-ACHPB) is an organic compound that has been studied for its potential applications in various fields of science, including biochemistry, physiology, and pharmacology. 3-ACHPB is a white crystalline solid that is soluble in water and ethanol. It has a molecular weight of 250.67 g/mol and a melting point of 152-155°C. 3-ACHPB is a derivative of phenyl benzoate and is a common intermediate used in the synthesis of other compounds.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • 3-Amino-5-chloro-2-hydroxyphenyl benzoate derivatives have shown significant antimicrobial and antifungal activities. A study synthesized various derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, which exhibited good activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Environmental Biodegradation

  • This compound plays a role in the biodegradation of pollutants. Pseudomonas cepacia P166 can utilize 4-chlorobiphenyl and transform it to 4-chlorobenzoate, a central intermediate in this degradation process, demonstrating the compound's environmental relevance (Arensdorf & Focht, 1995).

Chemosensory Applications

  • In chemosensory research, certain derivatives of 3-Amino-5-chloro-2-hydroxyphenyl benzoate, like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, have been used as fluoride chemosensors due to their colorimetric and spectroscopic properties (Ma et al., 2013).

Nucleic Acid Research

  • This compound has applications in nucleic acid research, particularly in RNA and DNA-RNA mixtures' synthesis. Its derivatives have been used as protecting groups in ribonucleosides, facilitating the synthesis and isolation of DNA and RNA mixtures (Kempe et al., 1982).

Antiproliferative Properties

  • Derivatives of 3-Amino-5-chloro-2-hydroxyphenyl benzoate, particularly those involving lawsone and aminophenol reactions, have been studied for their antiproliferative properties against cancer cell lines, indicating potential applications in cancer research (Kathawate et al., 2014).

Antioxidant Activity

  • Novel derivatives containing this compound have shown potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid, indicating potential therapeutic applications (Tumosienė et al., 2019).

Pharmaceutical Intermediates

  • 3-Amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, a derivative of 3-Amino-5-chloro-2-hydroxyphenyl benzoate, is used as a pharmaceutical intermediate. Its nonplanar structure and intermolecular interactions make it interesting for pharmaceutical studies (Aydin et al., 2013).

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound and how to work safely with the chemical product. The SDS for “3-Amino-5-chloro-2-hydroxyphenyl benzoate” indicates that it has a Chemwatch Hazard Alert Code of 2 .

properties

IUPAC Name

(3-amino-5-chloro-2-hydroxyphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMOAEXVSLTKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-chloro-2-hydroxyphenyl benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-chloro-2-hydroxyphenyl benzoate
Reactant of Route 2
3-Amino-5-chloro-2-hydroxyphenyl benzoate
Reactant of Route 3
3-Amino-5-chloro-2-hydroxyphenyl benzoate
Reactant of Route 4
3-Amino-5-chloro-2-hydroxyphenyl benzoate
Reactant of Route 5
3-Amino-5-chloro-2-hydroxyphenyl benzoate
Reactant of Route 6
Reactant of Route 6
3-Amino-5-chloro-2-hydroxyphenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.